6-Methyl-5,11-dihydroindolo[3,2-b]carbazole Exhibits Superior Aryl Hydrocarbon Receptor (AhR) Agonist Activity Compared to 6-Formylindolo[3,2-b]carbazole (6-FICZ)
In a direct head-to-head comparison, 6-Methylindolo[3,2-b]carbazole (6-MICZ) demonstrated consistently higher AhR agonist activity than 6-formylindolo[3,2-b]carbazole (6-FICZ) across multiple mammalian cell lines, as measured by CYP1A1 induction. In human cell lines, 6-MICZ showed higher activity than 6-FICZ; in rat and guinea pig cell lines, 6-MICZ similarly outperformed 6-FICZ. Interestingly, all synthesized derivatives showed comparable activity in the mouse cell line [1]. The formyl group does not appear to confer any specific advantage for AhR affinity, suggesting the methyl-substituted scaffold is a more potent and perhaps more relevant tool compound for AhR studies [2].
| Evidence Dimension | Aryl Hydrocarbon Receptor (AhR) Agonist Activity |
|---|---|
| Target Compound Data | Higher activity than 6-FICZ in human, rat, and guinea pig cell lines (CYP1A1 induction assay) |
| Comparator Or Baseline | 6-Formylindolo[3,2-b]carbazole (6-FICZ) - lower activity in human, rat, and guinea pig cell lines |
| Quantified Difference | 6-MICZ showed higher activity than 6-FICZ (qualitative comparison across multiple species cell lines) |
| Conditions | Cell-based CYP1A1 induction assay in human, rat, guinea pig, and mouse cell lines |
Why This Matters
For researchers investigating AhR signaling pathways, skin homeostasis, or drug metabolism, 6-MICZ provides a more potent and consistent agonist profile across multiple species, making it a superior choice for in vitro and in vivo studies compared to the commonly used 6-FICZ.
- [1] Mexia, N.; et al. Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules 2025, 30(3), 690. View Source
- [2] Mexia, N.; et al. Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules 2025, 30(3), 690. (Discussion on formyl group role) View Source
